molecular formula C14H9N3O2S3 B11628570 N-[(5Z)-4-oxo-5-(thien-2-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide CAS No. 438458-74-3

N-[(5Z)-4-oxo-5-(thien-2-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide

Cat. No.: B11628570
CAS No.: 438458-74-3
M. Wt: 347.4 g/mol
InChI Key: MSDKZEQZFTXKHY-FLIBITNWSA-N
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Description

This compound belongs to the 2-thioxo-1,3-thiazolidin-4-one family, characterized by a rhodanine core modified with a thien-2-ylmethylene group at position 5 and an isonicotinamide substituent at position 2. Its Z-configuration at the exocyclic double bond (C5 position) is critical for biological activity, as seen in related analogues .

Properties

CAS No.

438458-74-3

Molecular Formula

C14H9N3O2S3

Molecular Weight

347.4 g/mol

IUPAC Name

N-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]pyridine-4-carboxamide

InChI

InChI=1S/C14H9N3O2S3/c18-12(9-3-5-15-6-4-9)16-17-13(19)11(22-14(17)20)8-10-2-1-7-21-10/h1-8H,(H,16,18)/b11-8-

InChI Key

MSDKZEQZFTXKHY-FLIBITNWSA-N

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3

solubility

45.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-4-oxo-5-(thien-2-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide typically involves the condensation of isonicotinic acid hydrazide with a suitable thiazolidinone derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-4-oxo-5-(thien-2-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The thiophene moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research indicates that it may have anticancer properties, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[(5Z)-4-oxo-5-(thien-2-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide involves its interaction with various molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes, leading to the disruption of cellular processes. The compound may also interact with DNA, causing damage that leads to cell death. These interactions are mediated through the compound’s ability to form covalent bonds with nucleophilic sites on proteins and nucleic acids.

Comparison with Similar Compounds

Core Modifications: Substituent Variations

Key structural differences arise from substitutions at the C5 methylidene group and the N3-acetamide/isonicotinamide moiety:

Compound Name C5 Substituent N3 Substituent Key Properties/Activities Reference
Target Compound Thien-2-ylmethylene Isonicotinamide Structural focus on thiophene ring; potential electronic effects from sulfur
2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide Benzylidene N-(2-methylphenyl)acetamide Broad-spectrum antimicrobial activity reported in analogues
[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid Pyridin-3-ylmethylidene Acetic acid Patented for metabolic bone disease treatment
ML302 (N-(4-methylpiperazin-1-yl)-2-[(5Z)-4-oxo-2-thioxo-5-(2,3,6-trichlorobenzylidene)-1,3-thiazolidin-3-yl]acetamide) 2,3,6-Trichlorobenzylidene N-(4-methylpiperazin-1-yl)acetamide Zn-sensitive apoptosis signal-regulating kinase 1 (ASK1) inhibition
N-[(5Z)-5-(5-nitro-2-oxo-1H-indol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]nicotinamide 5-Nitroindolylidene Nicotinamide Enhanced π-π stacking potential from nitro-indole group

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in , trichloro in ) enhance binding to targets like kinases or microbial enzymes.
  • Heteroaromatic substituents (thienyl, pyridyl) improve solubility and bioavailability compared to purely phenyl-based analogues .

Trends :

  • Electron-withdrawing groups (e.g., nitro, chloro) correlate with higher melting points due to increased intermolecular interactions .
  • Bulky substituents (e.g., indole, trichlorophenyl) reduce synthetic yields .

Gaps and Opportunities :

  • The thienyl group in the target compound may confer unique electronic properties for targeting sulfur-rich bacterial enzymes (e.g., thioredoxin reductase) .
  • Isonicotinamide at N3 could enhance blood-brain barrier penetration compared to acetic acid derivatives .

Biological Activity

N-[(5Z)-4-oxo-5-(thien-2-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide is a compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The compound's structure features a thiazolidinone ring, which is known for its pharmacological potential. The presence of the isonicotinamide moiety further enhances its biological profile.

Antimicrobial Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, showing promising results.

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundBacterial StrainMIC (µM)MBC (µM)
N-(5Z)-4-oxo...S. aureus (ATCC 6538)37.9–113.857.8–118.3
N-(5Z)-4-oxo...E. coli (ATCC 25922)248–372372–1240
N-(5Z)-4-oxo...P. aeruginosa (resistant)43–172Not determined

The compound exhibited lower Minimum Inhibitory Concentration (MIC) values against Gram-positive bacteria compared to Gram-negative strains, indicating a selective antibacterial effect.

Anticancer Activity

Thiazolidinone derivatives have also been investigated for their anticancer properties. The compound has shown cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxicity of thiazolidinone derivatives against ovarian (SKOV3) and cervical (HeLa) cancer cell lines, it was found that:

  • IC50 Values : The compound demonstrated IC50 values in the low micromolar range, indicating potent cytotoxicity.
  • Mechanism of Action : The mechanism appears to involve apoptosis induction and cell cycle arrest in the G1 phase.

Anti-inflammatory Activity

The anti-inflammatory properties of thiazolidinones are well-documented. The compound has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Table 2: Anti-inflammatory Effects

CompoundInflammatory MarkerEffect
N-(5Z)-4-oxo...TNF-alphaDecreased
N-(5Z)-4-oxo...IL-6Decreased

These findings suggest that the compound may serve as a potential therapeutic agent in inflammatory diseases.

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship reveals that modifications on the thiazolidinone ring and substituents significantly influence biological activity.

Key Findings:

  • Substituent Effects : Variations in substituents at specific positions on the thiazolidinone ring can enhance or diminish antimicrobial and anticancer activities.
  • Optimal Configuration : Certain configurations, particularly those involving electron-withdrawing groups, tend to enhance biological efficacy.

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